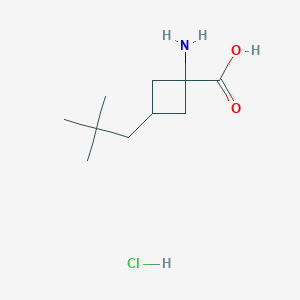

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride

Description

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid with a branched alkyl substituent (2,2-dimethylpropyl) at position 3 and a hydrochloride salt form. This structural configuration enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2,3)4-7-5-10(11,6-7)8(12)13;/h7H,4-6,11H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNIKBHFLISYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

The biological activity of 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Its dimethylamino group enhances its capability to modulate enzyme activity, which can lead to alterations in cellular processes.

Key Applications:

- Enzyme Inhibition :

- Transport Mechanisms :

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in cancer metabolism highlighted the potential of this compound as a therapeutic agent. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation.

Case Study 2: Transport Mechanisms

Another study assessed the uptake of this compound using various amino acid transport inhibitors. The findings suggested that its selective uptake could be utilized in designing drug delivery systems aimed at enhancing the efficacy of cancer treatments.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 3 significantly influences molecular weight, hydrophobicity, and solubility. Key comparisons are summarized below:

*Estimated based on substituent contributions.

Key Observations:

- Hazard Profile: The benzyloxy derivative (C₁₂H₁₆ClNO₃) carries skin/eye irritation risks (H315/H319), whereas alkyl-substituted analogs like the target compound may have milder safety profiles .

- Salt Form : Hydrochloride salts improve solubility across all analogs, though substituent hydrophobicity may limit this effect in the target compound .

Biomedical Potential:

- Tumor Imaging: highlights 1-aminocyclobutane[¹¹C]carboxylic acid ([¹¹C]ACBC) as a tumor-seeking agent due to rapid blood clearance and preferential tumor uptake. The target compound’s hydrophobicity could prolong circulation time, altering biodistribution .

- Drug Design : The benzyloxy analog’s aromatic group () suggests utility in targeting enzymes or receptors with hydrophobic binding pockets, while the target compound’s alkyl chain may favor interactions with lipid-rich membranes .

Stability and Commercial Availability

- In contrast, the benzyloxy variant remains available, indicating robust applicability in peptide synthesis .

- Storage : Most analogs require cool, dry storage, with hazards ranging from mild (target compound) to moderate (benzyloxy derivative) .

Biological Activity

1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride, often referred to as its hydrochloride salt form, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : 1-Amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride

- CAS Number : 2503203-21-0

- Molecular Formula : C10H19ClN2O2

- Molecular Weight : 222.72 g/mol

- IUPAC Name : 1-amino-3-neopentylcyclobutane-1-carboxylic acid hydrochloride

Research indicates that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical site involved in synaptic plasticity and memory function. The NMDA receptor is known to be coupled with glycine receptors, and compounds that modulate these interactions can have significant neuropharmacological effects .

Inhibition of NMDA Receptors

Studies have shown that 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride exhibits antagonistic properties at NMDA receptors. This activity can lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary assessments suggest potential antimicrobial properties. Compounds structurally related to cyclobutane derivatives have been noted for their activity against various bacterial strains. However, specific data on this compound's efficacy against particular pathogens is limited and requires further exploration .

Neuropharmacological Studies

In a study assessing the pharmacokinetics of NMDA receptor antagonists, 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride was administered to animal models. Results indicated a rapid elimination from the central nervous system, suggesting a short half-life but significant potential for acute effects on NMDA receptor modulation .

Antimicrobial Efficacy Trials

A recent trial evaluated various cyclobutane derivatives against Gram-positive bacteria. While specific results for this compound were not detailed, related compounds showed promising inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae. This suggests that further investigation into the antimicrobial properties of 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid hydrochloride could be beneficial .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Chiral HPLC : Employing columns like Chiralpak® IA/IB to separate enantiomers and quantify stereoisomeric purity (>99%) .

- Circular Dichroism (CD) : Correlating optical activity with absolute configuration for cyclobutane derivatives .

- Crystallographic Data : Comparing experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for ingestion .

What computational methods predict interactions with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclopropane-carboxylase) .

- QSAR Modeling : Correlate structural features (e.g., cyclobutane ring strain) with activity against cancer cell lines .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

What are the known biological activities of this compound?

Q. Basic

- Anticancer Activity : Inhibits proliferation in breast and colon cancer cell lines via cyclin-dependent kinase modulation .

- Enzyme Inhibition : Acts as a competitive inhibitor of amino acid transporters in bacterial models .

- Receptor Interactions : Binds to GABAergic receptors in neurological studies, suggesting potential CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.